

what is the chemical structure of BPIC

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **BPIC**

Cat. No.: **B13437589**

[Get Quote](#)

An In-Depth Technical Guide to **BPIC**: Chemical Structure and Core Functional Mechanisms

For researchers, scientists, and drug development professionals, understanding the foundational characteristics of novel compounds is critical for innovation. This guide provides a detailed overview of the chemical structure, properties, and core mechanisms of **BPIC** (benzyl 1-[4-hydroxy-3-(methoxycarbonyl)-phenyl]-9H-pyrido[3,4-b]indole-3-carboxylate), a novel synthetic compound with significant potential in oncology. **BPIC** has demonstrated anti-tumor, anti-inflammatory, and free-radical scavenging properties.[\[1\]](#)[\[2\]](#)

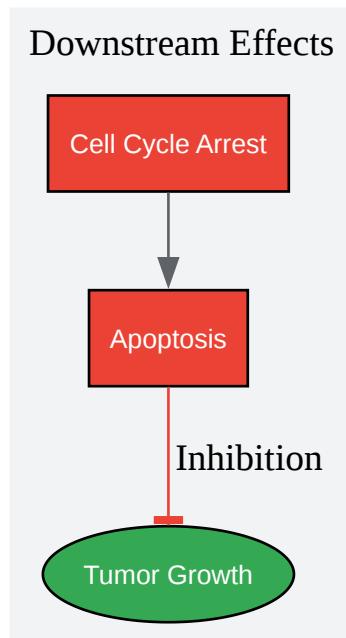
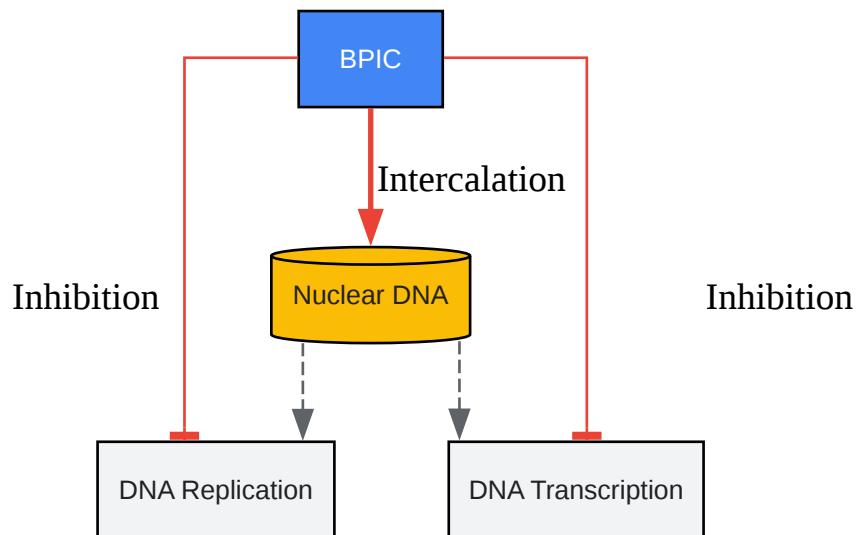
Chemical Structure and Properties

BPIC is a complex heterocyclic molecule. Its structure features a β -carboline core, which is a common motif in pharmacologically active compounds, linked to a substituted phenyl group. The formal IUPAC name for **BPIC** is benzyl 1-[4-hydroxy-3-(methoxycarbonyl)-phenyl]-9H-pyrido[3,4-b]indole-3-carboxylate.[\[2\]](#)

Chemical Structure:

- Molecular Formula: $C_{27}H_{20}N_2O_5$ [\[3\]](#)
- Molecular Weight: 452.46 g/mol [\[3\]](#)
- CAS Number: 1444382-92-6[\[4\]](#)

The key structural features include the planar pyrido[3,4-b]indole system, which is crucial for its primary mechanism of action, and various functional groups that contribute to its biological



activity.

Core Mechanism of Action: DNA Intercalation

The primary anti-tumor mechanism of **BPIC** is its function as a DNA intercalating agent.[\[1\]](#)[\[4\]](#)

The planar aromatic core of the molecule inserts itself between the base pairs of the DNA double helix. This interaction disrupts the normal function of DNA, interfering with critical cellular processes like DNA replication and transcription. This disruption ultimately leads to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[\[1\]](#)

Molecular docking studies have shown that **BPIC** exhibits a high affinity for DNA, with a binding score equal to that of doxorubicin, a well-established DNA intercalating agent and chemotherapy drug.[\[1\]](#)[\[2\]](#)

[Click to download full resolution via product page](#)

BPIC's primary mechanism of action: DNA intercalation leads to inhibition of tumor growth.

Quantitative Analysis of Anti-Proliferative Activity

BPIC has demonstrated significant dose-dependent anti-proliferative effects across various cancer cell lines. The efficacy is commonly measured by the half-maximal inhibitory concentration (IC_{50}), which indicates the concentration of a drug that is required for 50% inhibition *in vitro*. The IC_{50} values for **BPIC** against several human cancer cell lines, as determined by the MTT assay, are summarized below.[1]

Cell Line	Cancer Type	IC_{50} of BPIC (μM)
S180	Sarcoma	1.2
A549	Lung Cancer	3.5
HCT-8	Colon Cancer	4.1
BGC-823	Gastric Cancer	5.8
U251	Glioblastoma	6.3
HepG2	Liver Cancer	7.2
CNE	Nasopharyngeal Cancer	8.9

(Data sourced from MTT assay results)[1]

Secondary Mechanisms: Anti-Inflammatory and Antioxidant Activity

In addition to its direct cytotoxic effects, **BPIC** exhibits potent anti-inflammatory and free-radical scavenging capabilities, which are crucial in the context of the tumor microenvironment.[2]

- **Anti-inflammatory Action:** At a dose of $1\mu mol/kg$, **BPIC** effectively inhibited xylene-induced ear edema in mice and reduced plasma levels of pro-inflammatory cytokines such as TNF- α and IL-8.[2]
- **Free Radical Scavenging:** The compound has been shown to scavenge hydroxyl ($\bullet OH$), superoxide anion ($\bullet O_2^-$), and nitric oxide (NO) free radicals in a concentration-dependent manner.[1][2][4]

These secondary actions may contribute to its overall anti-tumor efficacy by mitigating inflammation and oxidative stress, which are known promoters of tumor progression.[2]

Experimental Protocols

In Vitro Anti-Proliferative MTT Assay

This protocol outlines the methodology used to determine the IC₅₀ values listed in the table above.

Objective: To assess the cytotoxic effect of **BPIC** on various cancer cell lines.

Methodology:

- Cell Culture: Cancer cell lines (e.g., A549, HepG2, S180) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
- Cell Seeding: Cells are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allowed to adhere overnight.
- Compound Treatment: **BPIC** is dissolved in DMSO to create a stock solution and then serially diluted to various concentrations in the culture medium. The old medium is removed from the wells, and 100 µL of the medium containing the different concentrations of **BPIC** is added. Control wells receive medium with DMSO only.
- Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
- MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C. During this time, viable cells metabolize the MTT into formazan crystals.
- Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals, resulting in a purple solution.
- Data Acquisition: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of 490 nm or 570 nm.

- Calculation: The cell viability is calculated as a percentage relative to the control group. The IC_{50} value is then determined by plotting the cell viability against the logarithm of the **BPIC** concentration and fitting the data to a dose-response curve.

In Vivo Anti-Tumor Efficacy Study (Sarcoma S180 Model)

This protocol describes the in vivo experiment that established **BPIC**'s anti-tumor efficacy.

Objective: To evaluate the anti-tumor activity of **BPIC** in a murine solid tumor model.

Methodology:

- Animal Model: Kunming mice are used for the study.
- Tumor Implantation: Sarcoma S180 cells are subcutaneously injected into the right axilla of each mouse.
- Treatment Groups: Once tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomly assigned to a control group and one or more **BPIC** treatment groups.
- Drug Administration: The control group receives a vehicle solution (e.g., saline or PBS). The treatment groups receive **BPIC** administered daily via intraperitoneal injection for 10 consecutive days.^[1]
- Tumor Measurement: Tumor volume is measured every other day using calipers. Volume is typically calculated using the formula: (Length × Width²)/2.
- Endpoint Analysis: At the conclusion of the treatment period, the mice are euthanized. The tumors are excised, weighed, and photographed.
- Efficacy Calculation: The tumor inhibition rate is calculated using the formula: (1 - [Average tumor weight of treated group / Average tumor weight of control group]) × 100%.^[1] The study demonstrated that the efficacy of **BPIC** was two times higher than that of doxorubicin in this model.^[2] **BPIC** was two times higher than that of doxorubicin in this model. [cite: 9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. BPIC: A novel anti-tumor lead capable of inhibiting inflammation and scavenging free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BPIC | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [what is the chemical structure of BPIC]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13437589#what-is-the-chemical-structure-of-bpic>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com